molecular formula C22H28N2O4S B2891444 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide CAS No. 922124-81-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide

Cat. No. B2891444
CAS RN: 922124-81-0
M. Wt: 416.54
InChI Key: KTDRRSWDQXQEDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

This compound has been studied for its role in enzyme inhibition, specifically targeting carbonic anhydrases, which are critical for various physiological functions. Research has highlighted its effectiveness as a carbonic anhydrase inhibitor, suggesting potential therapeutic applications in treating conditions related to enzyme dysregulation. For instance, a study demonstrated the synthesis of [1,4]oxazepine-based sulfonamides, showing strong inhibition of human carbonic anhydrases, which are relevant for therapeutic interventions (Sapegin et al., 2018).

Antimicrobial and Antifungal Applications

The compound's structural framework has been explored for antimicrobial and antifungal activities. Various derivatives have shown promise in inhibiting microbial growth, suggesting potential for developing new antimicrobial agents. Mixed-ligand copper(II)-sulfonamide complexes, for example, have been evaluated for DNA binding, cleavage, genotoxicity, and anticancer activity, revealing significant biological activity (González-Álvarez et al., 2013).

Photodynamic Therapy and Cancer Treatment

Studies have also focused on the compound's utility in photodynamic therapy and cancer treatment. The development of new zinc phthalocyanines substituted with sulfonamide derivatives has shown high singlet oxygen quantum yield, indicating potential as Type II photosensitizers for treating cancer through photodynamic therapy (Pişkin et al., 2020).

Synthesis and Material Science

In material science, the compound's derivatives have been used to develop novel synthetic approaches and materials. For example, novel isocyanide-based one-pot multicomponent syntheses have been explored to create tetrahydrobenzo[b][1,4]oxazepine derivatives, highlighting the compound's versatility in synthetic chemistry (Shaabani et al., 2010).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15(2)13-24-19-10-9-17(12-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-8-6-7-16(3)11-18/h6-12,15,23H,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDRRSWDQXQEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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